molecular formula C11H8FNOS B13249771 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

Cat. No.: B13249771
M. Wt: 221.25 g/mol
InChI Key: YVVCCQOLYZXNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiourea and a halogenated ketone can be cyclized to form the thiazole ring, which is then further functionalized to introduce the fluorine and benzaldehyde groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1,2-thiazol-5-yl)benzaldehyde: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    5-Fluoro-2-(1,2-thiazol-5-yl)benzaldehyde: Similar structure but without the methyl group on the thiazole ring, potentially altering its properties.

    5-Fluoro-2-(3-methyl-1,2-thiazol-4-yl)benzaldehyde: The position of the thiazole ring attachment differs, which can influence its reactivity and interactions.

Uniqueness

The presence of both the fluorine atom and the methyl group on the thiazole ring in 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde makes it unique

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)10-3-2-9(12)5-8(10)6-14/h2-6H,1H3

InChI Key

YVVCCQOLYZXNTK-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)C2=C(C=C(C=C2)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.